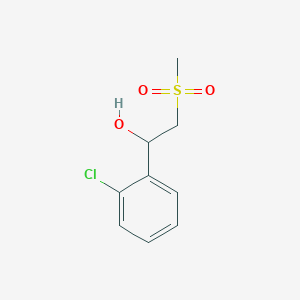
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol is a useful research compound. Its molecular formula is C9H11ClO3S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological profile. The presence of the sulfonyl group enhances interactions with various biological targets, making it a subject of interest in medicinal chemistry.
This compound is hypothesized to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives demonstrate selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 13.41 | 0.10 | 134 |
The selectivity index (SI) indicates a high preference for COX-2 inhibition, which is desirable for therapeutic applications aimed at reducing inflammation without affecting normal physiological functions mediated by COX-1.
Antimicrobial Properties
In addition to anti-inflammatory effects, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains, revealing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin | 30 |
| Escherichia coli | 40 | Ampicillin | 20 |
These results suggest that the compound could be a potential candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Study 1: Anti-inflammatory Efficacy
A study focused on the anti-inflammatory efficacy of this compound compared to traditional NSAIDs. In vitro assays demonstrated significant reduction in inflammatory markers in treated cells, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial capabilities of the compound against biofilms formed by Candida albicans. The study employed both qualitative and quantitative methods to evaluate biofilm density before and after treatment with varying concentrations of this compound. Findings revealed a substantial reduction in biofilm mass, supporting its potential use as an antifungal agent.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZWZSOBAZUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















